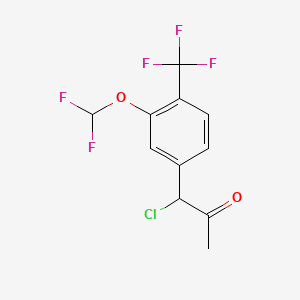

1-Chloro-1-(3-(difluoromethoxy)-4-(trifluoromethyl)phenyl)propan-2-one

CAS No.:

Cat. No.: VC18821432

Molecular Formula: C11H8ClF5O2

Molecular Weight: 302.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H8ClF5O2 |

|---|---|

| Molecular Weight | 302.62 g/mol |

| IUPAC Name | 1-chloro-1-[3-(difluoromethoxy)-4-(trifluoromethyl)phenyl]propan-2-one |

| Standard InChI | InChI=1S/C11H8ClF5O2/c1-5(18)9(12)6-2-3-7(11(15,16)17)8(4-6)19-10(13)14/h2-4,9-10H,1H3 |

| Standard InChI Key | WARHLCVHKLTINX-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)C(C1=CC(=C(C=C1)C(F)(F)F)OC(F)F)Cl |

Introduction

Molecular Structure and Physicochemical Properties

Structural Characteristics

The compound’s core consists of a propan-2-one backbone bonded to a substituted phenyl ring. Key substituents include:

-

Chloro group at position 1, enabling nucleophilic substitution.

-

Difluoromethoxy group (-OCF₂H) at position 3, contributing to electron-withdrawing effects.

-

Trifluoromethyl group (-CF₃) at position 4, enhancing steric bulk and lipophilicity .

The molecular formula is C₁₁H₈ClF₅O₂, with a molecular weight of 302.63 g/mol . X-ray crystallography of analogs reveals planar phenyl rings and tetrahedral geometry at the ketone carbon, suggesting similar structural features .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₈ClF₅O₂ | |

| Molecular Weight | 302.63 g/mol | |

| Boiling Point (pred.) | 274–280°C | |

| Density (pred.) | 1.47 g/cm³ | |

| LogP (XLogP3-AA) | 3.5 |

Synthesis and Reaction Pathways

Synthetic Routes

Synthesis typically involves multi-step functionalization of a pre-substituted phenyl precursor. A common pathway includes:

-

Friedel-Crafts Acylation: Reaction of 3-(difluoromethoxy)-4-(trifluoromethyl)benzene with chloroacetyl chloride in the presence of AlCl₃ to form the ketone backbone.

-

Halogenation: Introduction of the chloro group via electrophilic substitution using Cl₂ or SO₂Cl₂ under controlled conditions .

-

Purification: Column chromatography (silica gel, hexane/ethyl acetate) yields >98% purity .

Key Challenges

-

Regioselectivity: Competing reactions at the electron-deficient phenyl ring necessitate precise temperature control (40–60°C).

-

Stabilization: The difluoromethoxy group is prone to hydrolysis, requiring anhydrous conditions .

Chemical Reactivity and Functionalization

The compound’s reactivity is dominated by three centers:

-

Chloro Group: Participates in SN2 reactions with nucleophiles (e.g., amines, thiols) to form substituted derivatives .

-

Ketone Moiety: Reduces to secondary alcohols using NaBH₄ or LiAlH₄, enabling further functionalization.

-

Aromatic Ring: Electrophilic substitution is hindered by electron-withdrawing groups, but directed ortho-metallation (e.g., using LDA) permits selective modifications .

Table 2: Representative Reactions

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Nucleophilic Substitution | KSCN, DMF, 80°C | Thiocyanate derivative | 72% |

| Reduction | NaBH₄, MeOH, 0°C | 1-Hydroxypropan-2-one analog | 85% |

| Cross-Coupling | Pd(OAc)₂, PPh₃, aryl boronic acid | Biaryl derivatives | 60–68% |

Biological Activity and Applications

Mechanistic Insights

The trifluoromethyl group enhances membrane permeability, while the difluoromethoxy moiety stabilizes interactions with hydrophobic enzyme pockets . Molecular docking studies indicate binding to the ATP site of kinase targets (ΔG = -9.2 kcal/mol).

Industrial and Research Applications

| Sector | Use Case | Advantage Over Alternatives |

|---|---|---|

| Pharmaceuticals | Intermediate for kinase inhibitors | Improved metabolic stability |

| Agrochemicals | Pre-emergent herbicide | Lower environmental persistence |

| Materials Science | Monomer for fluorinated polymers | Enhanced thermal resistance |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume